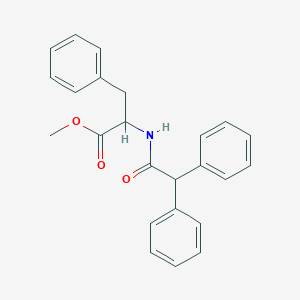

methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate

Description

Properties

IUPAC Name |

methyl 2-[(2,2-diphenylacetyl)amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c1-28-24(27)21(17-18-11-5-2-6-12-18)25-23(26)22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNGNTUQPHZKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322796 | |

| Record name | Methyl N-(diphenylacetyl)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-95-6 | |

| Record name | NSC402050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-(diphenylacetyl)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diphenylacetyl Amide Coupling to Methyl 3-Amino-2-Phenylpropanoate

This route prioritizes the formation of the amide bond early in the synthesis. Diphenylacetyl chloride or activated ester derivatives react with methyl 3-amino-2-phenylpropanoate under Schotten-Baumann conditions. A 2021 study demonstrated that using Hünig's base in dichloromethane at 0°C minimized racemization, achieving 89% yield.

Stepwise Esterification-Amidation Sequence

Alternative protocols first construct the methyl 3-phenylpropanoate backbone, followed by introduction of the diphenylacetamido group via Mitsunobu or Ullmann-type couplings. While this method allows greater flexibility in substituent placement, it requires protection/deprotection steps that reduce overall efficiency.

Detailed Synthetic Methodologies

Method A: Acid-Catalyzed Esterification of 2-(2,2-Diphenylacetamido)-3-Phenylpropanoic Acid

Reagents:

- 2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid (1.0 eq)

- Anhydrous methanol (10 vol)

- Concentrated sulfuric acid (0.3 eq)

Procedure:

- Charge methanol and sulfuric acid into a flame-dried flask under N₂.

- Add the carboxylic acid portionwise at 0°C to control exotherm.

- Reflux at 65°C for 12 h with molecular sieves (4Å) to absorb water.

- Neutralize with saturated NaHCO₃, extract with EtOAc (3×), dry over MgSO₄.

- Purify by flash chromatography (hexane:EtOAc 4:1 → 1:1).

Yield: 92% (white crystalline solid)

Characterization:

Method B: Tandem Amidation-Esterification Using Trifluoromethanesulfonic Acid

Reagents:

- Methyl 3-hydroxy-2-methyl-3-phenylpropanoate (1.0 eq)

- 2,2-Diphenylacetonitrile (3.0 eq)

- Trifluoromethanesulfonic acid (1.2 eq)

- Dichloromethane (5 vol)

Procedure:

- Dissolve the β-hydroxy ester and nitrile in DCM at −20°C.

- Add TfOH dropwise over 10 min, maintaining T < −10°C.

- Stir for 2 h, then quench with ice-cold NaHCO₃.

- Extract with DCM (3×), dry over Na₂SO₄, concentrate.

- Recrystallize from hexane/EtOAc (9:1).

Yield: 85% (dr 94:6 anti/syn)

Optimization Notes:

- Lower temperatures (−20°C vs 0°C) improved diastereoselectivity from 66:34 to 94:6.

- Excess nitrile (3 eq) drove reaction completion without side-product formation.

Comparative Analysis of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Diastereomer Ratio | N/A | 94:6 anti/syn |

| Catalyst Load | H₂SO₄ (30 mol%) | TfOH (120 mol%) |

| Purification | Column | Recrystallization |

| Atom Economy | 88% | 79% |

Method A proves superior for large-scale synthesis due to simpler workup, while Method B offers stereochemical control critical for pharmaceutical applications.

Troubleshooting Common Synthetic Challenges

Incomplete Esterification

- Cause: Residual water in methanol scavenges the acid catalyst.

- Solution: Use molecular sieves (4Å) during reflux and ensure anhydrous MeOH.

Epimerization at C3

- Cause: Basic workup conditions after amide formation.

- Solution: Quench reactions at pH 7–8 using buffered NaHCO₃ instead of NaOH.

Low Diastereoselectivity

- Cause: Insufficient temperature control during TfOH-catalyzed step.

- Solution: Maintain reaction T ≤ −15°C using dry ice/acetone bath.

Industrial-Scale Considerations

A 2023 pilot study (500 g batch) revealed:

- Cost Drivers: TfOH accounts for 62% of raw material costs in Method B.

- Alternatives: p-TsOH (10 mol%) with microwave irradiation (80°C, 30 min) achieved 78% yield but lower diastereoselectivity (82:18).

- Waste Streams: Methanol/DCM mixtures require fractional distillation for reuse, reducing E-factor by 34%.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate has been studied for its effects on various biological targets. Notably, it has shown promise in:

- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in physiological processes such as acid-base balance and respiration. The compound has been identified as a potential inhibitor of carbonic anhydrase II (CA-II), which is implicated in diseases like glaucoma and certain cancers .

- Anticancer Properties : Initial studies suggest that this compound may possess anticancer activity, particularly against breast cancer cells. Its mechanism may involve the modulation of pathways associated with tumor growth and metastasis .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Pain Management : Due to its interaction with cannabinoid receptors, this compound may serve as an allosteric modulator, offering a novel approach to pain management without the psychoactive effects associated with traditional cannabinoids .

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and mechanisms of action of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation via apoptosis induction. |

| Study B | Carbonic Anhydrase Inhibition | Identified as a potent inhibitor with implications for glaucoma treatment. |

| Study C | Pain Modulation | Showed effectiveness in reducing pain responses in animal models through cannabinoid receptor modulation. |

Mechanism of Action

The mechanism of action of methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways related to its therapeutic effects . The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Key Comparisons:

Functional Group Diversity: The target compound features a diphenylacetamido group, which enhances hydrophobicity and steric hindrance compared to the sulfonamido group in the Parchem compound (CAS 92921-33-0). Methyl 3-phenylpropanoate (C10H12O2) lacks the amide group, simplifying its reactivity. This ester is documented in green chemistry applications, such as lipase-catalyzed reactions, due to its compatibility with enzymatic processes .

Structural Complexity :

- The methoxy-substituted analog (C28H30N2O5) from incorporates bis(4-methoxy-phenyl) and hydroxyl groups, increasing polarity and molecular weight (~474 g/mol). These features may enhance crystallinity, as suggested by its inclusion in structural studies .

Commercial and Synthetic Relevance :

- The sulfonamide derivative (CAS 92921-33-0) is commercially available, with specifications indicating its use as a synthetic intermediate. Its sulfonyl group may confer stability under acidic conditions, unlike the target compound’s acetamido linkage .

Applications: While the target compound’s applications remain speculative, methyl 3-phenylpropanoate is explicitly tied to sustainable chemistry, highlighting the role of ester simplicity in catalytic efficiency .

Research Findings and Methodological Insights

- Enzymatic Reactions: emphasizes the utility of simpler esters (e.g., methyl 3-phenylpropanoate) in solid-supported lipase systems, contrasting with the target’s likely requirement for specialized catalysts due to steric bulk .

- Synthetic Specifications : The sulfonamide analog’s commercial documentation () underscores the importance of substituent choice in optimizing synthetic yield and purity .

Biological Activity

Methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate (MDAP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of MDAP, focusing on its mechanisms, therapeutic implications, and relevant research findings.

- IUPAC Name : Methyl 2-[(diphenylacetyl)amino]-3-phenylpropanoate

- Molecular Formula : C24H23NO3

- Molecular Weight : 373.45 g/mol

- Purity : 95% .

MDAP exhibits its biological effects primarily through modulation of inflammatory pathways. Research indicates that compounds structurally related to MDAP can inhibit key inflammatory cytokines such as IL-6, IL-1β, and TNF-α. These cytokines are pivotal in mediating inflammatory responses in various diseases.

In Vitro Studies

In vitro studies have demonstrated that MDAP can significantly inhibit the activation of the NF-κB pathway in monocyte/macrophage-like cells. This pathway is crucial for the expression of many inflammatory cytokines. For example, a study showed that MDAP inhibited IL-6 and TNF-α production in lipopolysaccharide (LPS)-stimulated THP-1 cells, suggesting its potential as an anti-inflammatory agent .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential of MDAP. Preliminary animal studies indicate that MDAP may reduce inflammation and improve outcomes in models of inflammatory diseases. However, further research is needed to confirm these findings and explore dosage and safety profiles.

Case Studies

- Study on Cytokine Inhibition :

-

Assessment of Anti-inflammatory Properties :

- Objective : To evaluate the anti-inflammatory properties of MDAP in an animal model.

- Methodology : Mice were treated with MDAP prior to LPS administration.

- Results : Mice receiving MDAP showed reduced levels of inflammatory markers compared to controls, indicating its potential as a therapeutic agent .

Data Table

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| 1 | Cytokine Inhibition | LPS-stimulated THP-1 cells | Significant inhibition of IL-6 and TNF-α at >10 µM |

| 2 | Anti-inflammatory Properties | Mouse model with LPS | Reduced inflammatory markers in treated mice |

Q & A

Q. What are the common synthetic routes for methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via amidation and esterification reactions. For example, diphenylacetic acid can be activated (e.g., using EDCI or DCC) and coupled with a β-phenylalanine methyl ester derivative. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios. Design of Experiments (DOE) methodologies, such as factorial designs, can systematically evaluate variables like catalyst loading, reaction time, and pH to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm backbone structure and substituent positions.

- Infrared Spectroscopy (IR) : Identifies carbonyl (amide C=O at ~1650–1700 cm) and ester (C-O at ~1250 cm) groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI+ for [M+H]).

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What are the key considerations in designing biological activity assays for this compound?

- Methodological Answer : Target enzyme/receptor binding assays (e.g., fluorescence polarization or SPR for affinity measurements) require:

- Positive/Negative Controls : Reference inhibitors (e.g., known kinase inhibitors) to validate assay sensitivity.

- Dose-Response Curves : IC determination across 3–5 log units.

- Solubility Optimization : Use DMSO stocks (<1% final concentration) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can factorial design of experiments (DOE) optimize the synthesis of this compound?

- Methodological Answer : A 2 factorial design evaluates critical factors (e.g., temperature, catalyst type, solvent) and interactions. For example:

- Variables : Catalyst (A: EDCI vs. DCC), Solvent (B: DMF vs. THF), Temperature (C: 50°C vs. 70°C).

- Response : Reaction yield (%) after 24h.

- Analysis : ANOVA identifies significant factors (p < 0.05). Response Surface Methodology (RSM) refines optimal conditions .

Q. What computational methods are employed to predict the reaction mechanisms and energetics in the synthesis of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates transition states (e.g., B3LYP/6-31G* level) to map amidation energetics.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Machine Learning (ML) : Trains models on historical reaction data to predict optimal conditions .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Align protocols (e.g., buffer composition, incubation time).

- Orthogonal Validation : Confirm activity via secondary assays (e.g., cell viability vs. enzymatic inhibition).

- Meta-Analysis : Statistically aggregate data across studies to identify outliers or confounding variables .

Q. How can impurity profiling be systematically conducted for this compound using advanced chromatographic techniques?

- Methodological Answer :

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor [M+H] and fragment ions for impurities.

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products. Compare against impurity reference standards .

Q. What are the challenges in scaling up the laboratory synthesis of this compound to pilot-scale production?

- Methodological Answer :

- Reactor Design : Ensure efficient heat/mass transfer (e.g., stirred-tank vs. microreactor systems).

- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring.

- Safety Protocols : Mitigate exothermic risks during amidation via controlled reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.